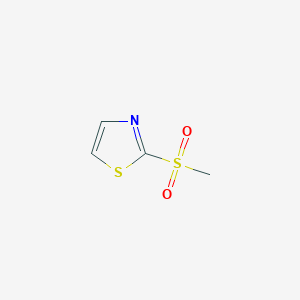

2-Methanesulfonyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methanesulfonyl-1,3-thiazole, also known as Thiazole, 2-(methylsulfonyl)-, is a chemical compound with the molecular formula C4H5NO2S2 and a molecular weight of 163.22 . It is used in the sulfonylation of halogenated or nitrated five-membered heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of thiazole has been determined by the joint analysis of data obtained from gas-phase electron diffraction (GED), microwave (MW) spectroscopy, and ab initio molecular orbital calculations . The same techniques could be applied to analyze the structure of 2-Methanesulfonyl-1,3-thiazole.Chemical Reactions Analysis

While specific chemical reactions involving 2-Methanesulfonyl-1,3-thiazole are not detailed in the search results, thiazoles in general are known to undergo various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc .Physical And Chemical Properties Analysis

2-Methanesulfonyl-1,3-thiazole is a powder at room temperature . It has a melting point of 58-60 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Fused s-Triazoles : 2-Methanesulfonyl-5-phenyl-1,3,4-oxadiazole, a related compound, has been utilized in reactions with 3-aminopropanol and 2-aminoethanethiol to produce fused s-triazoles through intramolecular ring transformations. This process involves displacement, rearrangement, and cyclodehydration steps to yield the desired s-triazoles, indicating a versatile approach to heterocyclic compound synthesis (Sasaki, Ohno, & Ito, 1984).

Anti-cancer and Anti-inflammatory Activities : Methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines, which can be synthesized from compounds like 2-Methanesulfonyl-1,3-Thiazole, have shown promising anti-cancer and anti-inflammatory activities. This highlights the potential of such derivatives in pharmacological research (Sondhi, Rani, Gupta, Agrawal, & Saxena, 2009).

Synthesis of Benzothiazoles : Methanesulfonic acid/SiO2 has been identified as an effective combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, demonstrating the utility of methanesulfonic acid derivatives in facilitating heterocyclic compound formation (Sharghi & Asemani, 2009).

Acylation of Cephalosporins : 1-Methanesulfonyloxy-6-trifluoromethylbenzotriazole, a compound related to 2-Methanesulfonyl-1,3-Thiazole, has been used for the acylation of cephalosporins, showcasing its role in the modification of antibiotics for potentially enhanced therapeutic properties (Lee, Moon, Kim, Kim, & Kim, 1987).

Safety and Hazards

The safety information for 2-Methanesulfonyl-1,3-thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-methylsulfonyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c1-9(6,7)4-5-2-3-8-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUVEJPBJIOWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)

![Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate](/img/structure/B2442164.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)

![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2442178.png)